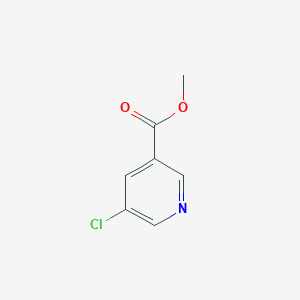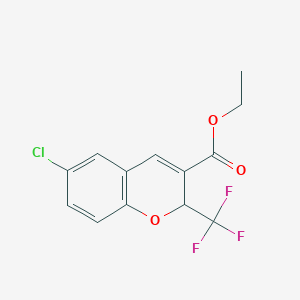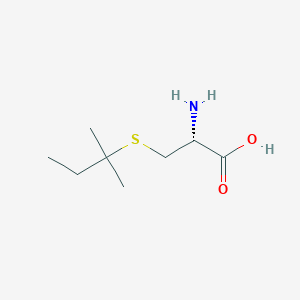![molecular formula C15H13BrO2S B1317064 Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate CAS No. 143427-20-7](/img/structure/B1317064.png)
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate is a compound that belongs to the group of natural compounds. It has been shown to have an inhibitory effect on the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are responsible for many infectious diseases .
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s antibacterial properties make it useful in studying bacterial growth inhibition.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Safety and Hazards
While specific safety and hazard information for “Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate” is not available in the retrieved sources, similar compounds like “Methyl 4-(bromomethyl)benzoate” are considered hazardous. They have been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Vorbereitungsmethoden
The synthesis of Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate typically involves the reaction of 4-bromothiophenol with methyl 3-bromomethylbenzoate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Wirkmechanismus
The mechanism by which Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inhibiting these enzymes, the compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate can be compared with similar compounds such as:
Methyl 4-(4-bromophenyl)benzoate: This compound has a similar structure but lacks the thioether linkage, which may result in different chemical and biological properties.
Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group instead of the thioether linkage, which can affect its reactivity and applications.
This compound is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
methyl 3-[(4-bromophenyl)sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2S/c1-18-15(17)12-4-2-3-11(9-12)10-19-14-7-5-13(16)6-8-14/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUMHZKTLNPVBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

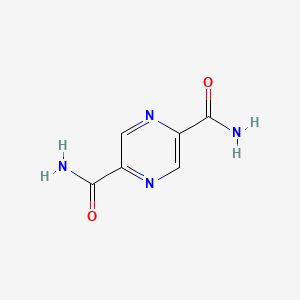
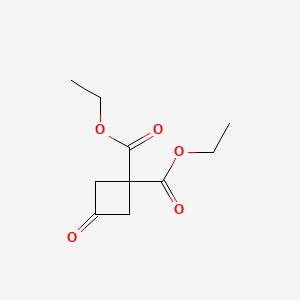

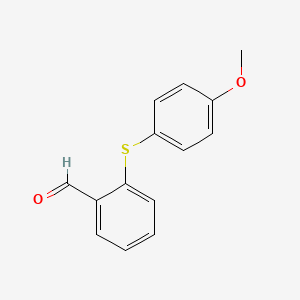
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)
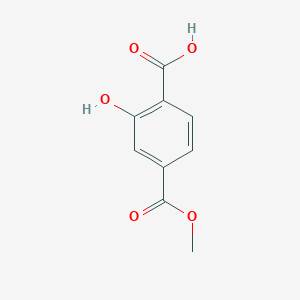
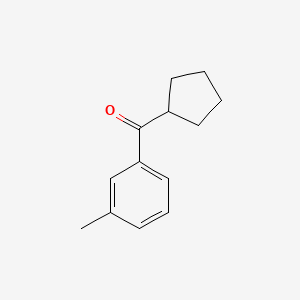
![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)
![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)
